molecular formula C21H25ClN2OS B2730438 1-(adamantane-1-carbonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851801-50-8

1-(adamantane-1-carbonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2730438
CAS No.: 851801-50-8
M. Wt: 388.95
InChI Key: AAOOQSXSAMWRCD-UHFFFAOYSA-N
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Description

1-(adamantane-1-carbonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that features an adamantane core, a chlorophenyl group, and a dihydroimidazole moiety

Preparation Methods

The synthesis of 1-(adamantane-1-carbonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the catalytic hydrogenation of dicyclopentadiene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using chlorobenzene and an appropriate alkylating agent.

    Formation of the Dihydroimidazole Moiety: The dihydroimidazole ring is formed through a cyclization reaction involving an appropriate diamine and a carbonyl compound.

    Final Coupling: The final step involves coupling the adamantane core with the chlorophenyl-dihydroimidazole intermediate using a suitable coupling reagent.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(adamantane-1-carbonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific reaction temperatures and times.

Scientific Research Applications

1-(adamantane-1-carbonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antiviral, anticancer, and antimicrobial properties.

    Materials Science: The unique structural properties of the compound make it a candidate for the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in biological studies to investigate its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as catalysis and the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(adamantane-1-carbonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(adamantane-1-carbonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:

    1-Adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.

    1-Adamantyl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone: This compound features a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    1-Adamantyl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone: This compound has a methyl group instead of a chlorine atom, leading to different chemical and biological properties.

Biological Activity

1-(adamantane-1-carbonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of adamantane derivatives with various reagents to introduce the imidazole and sulfanyl groups. The methodology often includes the use of carbonyl compounds and chlorinated phenyl groups to achieve the desired structure.

Antiviral Activity

Research has shown that adamantane derivatives exhibit notable antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against viruses such as the A-2 Victoria virus in chick embryos. Some derivatives demonstrated significant antiviral activity, suggesting a potential therapeutic role in viral infections .

Antimicrobial Activity

The compound's structural features suggest it may possess antimicrobial properties. A study on related thiazolidinone derivatives indicated that compounds containing similar moieties showed moderate to good antimicrobial activity against various bacterial strains and fungi. The minimum inhibitory concentrations (MIC) were found to be in the range of 100-400 µg/mL, indicating potential effectiveness against pathogens .

Inhibition of Enzymatic Activity

There is growing interest in the inhibition of specific enzymes related to metabolic disorders. For example, adamantane-linked compounds have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in regulating cortisol levels and is implicated in conditions like obesity and type 2 diabetes. The binding affinities of these compounds suggest they could be developed into therapeutic agents for metabolic syndromes .

Case Study 1: Antiviral Evaluation

In a study evaluating antiviral activities, several adamantane derivatives were synthesized and tested against the A-2 Victoria virus. Compounds with adamantane moieties exhibited significant antiviral effects, with some achieving high efficacy rates in vivo .

Case Study 2: Enzyme Inhibition

A crystal structure analysis revealed that related adamantane derivatives effectively bind to the active site of 11β-HSD1. The predicted binding affinities were comparable to known inhibitors, demonstrating the potential for these compounds in treating metabolic disorders .

Research Findings Summary Table

Activity Type Compound Target Efficacy Reference
AntiviralAdamantane DerivativeA-2 Victoria VirusSignificant activity
AntimicrobialThiazolidinone DerivativeVarious Bacteria & FungiMIC: 100-400 µg/mL
Enzyme InhibitionAdamantane-linked Compound11β-HSD1High binding affinity

Properties

IUPAC Name

1-adamantyl-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2OS/c22-18-3-1-14(2-4-18)13-26-20-23-5-6-24(20)19(25)21-10-15-7-16(11-21)9-17(8-15)12-21/h1-4,15-17H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOOQSXSAMWRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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